molecular formula C11H16BNO4S B591509 2-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS No. 957034-87-6

2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Cat. No. B591509
CAS RN: 957034-87-6
M. Wt: 269.122
InChI Key: PTSWGJSCDHDBRA-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO4S . It has a molecular weight of 269.13 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 269.13 . The compound is typically stored in an inert atmosphere at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

Drug Synthesis and Evaluation

Arylcycloalkylamines, such as phenyl piperidines, demonstrate significant pharmacophoric groups in antipsychotic agents. Research by Sikazwe et al. (2009) emphasizes that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, suggesting the role of compounds like 2-(Piperidin-1-ylsulfonyl)phenylboronic acid in developing more effective antipsychotic medications (Sikazwe et al., 2009).

Biological Activity

The biological activities of compounds related to this compound have been extensively studied. For example, compounds from Piper species, known for their pungent principle piperine, exhibit a range of bioactive effects, including antimicrobial, antifungal, and antitumor activities, suggesting the potential utility of this compound derivatives in similar applications (Xu & Li, 2011).

Chemical Synthesis

Research on the synthesis of complex organic compounds often involves the use of phenylboronic acids and their derivatives. For example, Qiu et al. (2009) reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, highlighting the role of phenylboronic acid derivatives in facilitating organic synthesis reactions that are pivotal in pharmaceutical manufacturing (Qiu et al., 2009).

Therapeutic Applications

The therapeutic potential of compounds structurally related to this compound is vast. For instance, Anzai (2011) discusses pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery, which could be enhanced by the selective binding properties of phenylboronic acid derivatives to sugars and other biomolecules (Anzai, 2011).

Mechanism of Action

The mechanism of action of “2-(Piperidin-1-ylsulfonyl)phenylboronic acid” is not clear from the available information. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in and the other reactants present .

Safety and Hazards

The safety information available indicates that “2-(Piperidin-1-ylsulfonyl)phenylboronic acid” may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The future directions for “2-(Piperidin-1-ylsulfonyl)phenylboronic acid” would depend on the specific applications of this compound. Boronic acids and their derivatives have found wide applications in organic synthesis, medicinal chemistry, materials science, and sensor technology. Therefore, the future directions could involve exploring new synthetic methods, investigating new reactions, developing new applications, and studying the properties of this compound in more detail .

properties

IUPAC Name

(2-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWGJSCDHDBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656876
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957034-87-6
Record name [2-(Piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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